molecular formula C7H17N3 B13114201 (R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine

Katalognummer: B13114201
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: ABAIBKNBILXBQK-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is a chiral amine compound with a hexahydropyrimidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the hexahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine functionality and chiral properties.

Medicine

In medicinal chemistry, ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is explored for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The hexahydropyrimidine ring structure may also play a role in stabilizing the compound’s binding to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-Ethyl-3-methylhexahydropyrimidin-5-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    1-Ethyl-3-methylpiperidine: A structurally similar compound with a piperidine ring instead of a hexahydropyrimidine ring.

    1-Ethyl-3-methylhexahydro-1H-pyrimidin-5-amine: A compound with a similar core structure but different substituents.

Uniqueness

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the hexahydropyrimidine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C7H17N3

Molekulargewicht

143.23 g/mol

IUPAC-Name

(5R)-1-ethyl-3-methyl-1,3-diazinan-5-amine

InChI

InChI=1S/C7H17N3/c1-3-10-5-7(8)4-9(2)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

ABAIBKNBILXBQK-SSDOTTSWSA-N

Isomerische SMILES

CCN1C[C@@H](CN(C1)C)N

Kanonische SMILES

CCN1CC(CN(C1)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.